molecular formula C12H10O4 B12903157 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid CAS No. 37744-70-0

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid

Cat. No.: B12903157
CAS No.: 37744-70-0
M. Wt: 218.20 g/mol
InChI Key: MXGDSMIDTNTQIE-UHFFFAOYSA-N
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Description

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and phenyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Mn3Fe7 for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can form stable interactions with enzyme active sites, enhancing its catalytic efficiency . These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties

Biological Activity

5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

Molecular Formula: C11H10O4
Molecular Weight: 210.20 g/mol
CAS Number: 37744-70-0

The compound features a furan ring substituted with a hydroxymethyl and carboxylic acid group, which may contribute to its biological activity. The presence of the phenyl group is also significant, as it can influence interactions with biological targets.

Synthesis

This compound can be synthesized through various organic reactions involving furan derivatives and phenolic compounds. A common method involves the reaction of furan-3-carboxylic acid with phenylmethanol under acidic conditions, leading to the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a scaffold for developing new antimicrobial agents .

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Clostridioides difficile128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxymethyl group can enhance its anticancer activity .

Cell Line IC50 (µM)
A549 (lung cancer)25
HeLa (cervical cancer)30

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction: It could bind to cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of various furan derivatives, including this compound, against multidrug-resistant strains. Results indicated that this compound had significant activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on A549 and HeLa cells revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Properties

CAS No.

37744-70-0

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-[hydroxy(phenyl)methyl]furan-3-carboxylic acid

InChI

InChI=1S/C12H10O4/c13-11(8-4-2-1-3-5-8)10-6-9(7-16-10)12(14)15/h1-7,11,13H,(H,14,15)

InChI Key

MXGDSMIDTNTQIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CO2)C(=O)O)O

Origin of Product

United States

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